4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
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Overview
Description
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid in acetonitrile. The reaction mixture is stirred in a closed vessel at room temperature for six days. The resulting white precipitate is filtered off, washed with acetonitrile, and dried in air .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride has several scientific research applications:
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: A similar compound with a slightly different structure.
Hydrazine-coupled pyrazole derivatives: These compounds share the pyrazole core and exhibit similar pharmacological properties.
Imidazole derivatives: Although structurally different, imidazole derivatives also possess diverse biological activities and are used in similar applications.
Uniqueness
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXHSGBXSSKGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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